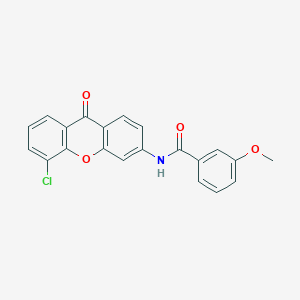

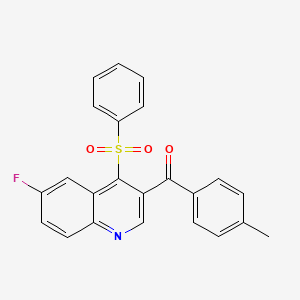

N-(5-chloro-9-oxo-9H-xanthen-3-yl)-3-methoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(5-chloro-9-oxo-9H-xanthen-3-yl)-3-methoxybenzamide, also known as XTT, is a fluorescent dye commonly used in biological assays to measure cell viability and proliferation. XTT is a water-soluble compound that is reduced by mitochondrial dehydrogenases in viable cells to form a water-soluble formazan product, which can be quantified by spectrophotometry.

科学的研究の応用

Synthetic Chemistry Applications

One significant application of related compounds is in synthetic chemistry, where they serve as key intermediates in catalytic processes. For instance, Rh(III)-catalyzed oxidative olefination uses an oxidizing directing group, demonstrating a mild, practical, and high-yielding process with N-methoxybenzamides, showcasing the versatility of similar compounds in selective synthesis processes (Rakshit et al., 2011). Similarly, Rhodium(III)-catalyzed chemodivergent annulations highlight the role of these compounds in C-H activation, pointing to their utility in creating complex molecular structures through selective reactions (Youwei Xu et al., 2018).

Structural Analysis and Configuration

The absolute configuration and structural details of related compounds have been extensively studied. For example, the structure and absolute configuration of some 5-chloro-2-methoxy-N-phenylbenzamide derivatives were elucidated using NMR spectrometry and X-ray crystallography, providing insights into the molecular geometry and potential intermolecular interactions (Galal et al., 2018). Another study focused on the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, further illustrating the importance of structural analysis in understanding the chemical behavior and reactivity of such compounds (Karabulut et al., 2014).

Biological Activities

In the realm of biological activities, derivatives of N-(5-chloro-9-oxo-9H-xanthen-3-yl)-3-methoxybenzamide have been explored for their potential pharmacological properties. For instance, a study on the synthesis and antimicrobial screening of derivatives incorporating the thiazole ring highlighted their promising therapeutic intervention against bacterial and fungal infections (Desai et al., 2013). Additionally, the bactericidal activity of certain benzamide derivatives against methicillin-resistant Staphylococcus aureus (MRSA) showcases the potential of these compounds in addressing antibiotic resistance (Zadrazilova et al., 2015).

特性

IUPAC Name |

N-(5-chloro-9-oxoxanthen-3-yl)-3-methoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14ClNO4/c1-26-14-5-2-4-12(10-14)21(25)23-13-8-9-15-18(11-13)27-20-16(19(15)24)6-3-7-17(20)22/h2-11H,1H3,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWYLVYSDLMVPRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=C(O3)C(=CC=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-chloro-9-oxo-9H-xanthen-3-yl)-3-methoxybenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({3-cyano-6-hydroxy-4-[4-(propan-2-yl)phenyl]-4,5-dihydropyridin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide](/img/structure/B2375047.png)

![[2-(4-Butylanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2375052.png)

![4-[1,2,3]Triazol-1-yl-cyclohexanone](/img/structure/B2375061.png)

![5-(5-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1,3,4-oxadiazol-2-yl)-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B2375062.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2375063.png)

![2,4-dichloro-N-[2-[3-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2375066.png)

![2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B2375068.png)

![N-(2,4-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)